molecular formula C11H10ClN3O B1527958 2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile CAS No. 1346447-42-4

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile

Cat. No.: B1527958
CAS No.: 1346447-42-4
M. Wt: 235.67 g/mol
InChI Key: ZHPGDUZRJLAWCR-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including a tert-butyl group, a chloro substituent, an oxazole ring, and a pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It is likely that the compound interacts with its targets through a process of binding and causing conformational changes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways . The compound’s effect on these pathways could lead to downstream effects such as changes in cellular function or signaling.

Result of Action

Similar compounds have been found to cause significant changes in cell cycle progression , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the chloro and tert-butyl groups under specific conditions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)-4-chlorooxazole: Similar in structure but lacks the pyridine ring.

    4-Chlorooxazolo[4,5-C]pyridine: Similar but without the tert-butyl group.

    2-(Tert-butyl)-oxazolo[4,5-C]pyridine: Similar but without the chloro substituent.

Uniqueness

2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-4-chloro-[1,3]oxazolo[4,5-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-11(2,3)10-15-7-8(16-10)6(4-13)5-14-9(7)12/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGDUZRJLAWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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